Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate
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Overview
Description
“Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate” is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
There are two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .
Molecular Structure Analysis
The molecular formula of this compound is CHNO . Its average mass is 254.325 Da and its monoisotopic mass is 254.163040 Da .
Chemical Reactions Analysis
The compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal .
Physical and Chemical Properties Analysis
The boiling point of a similar compound, tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, is 364.4±42.0°C at 760 mmHg .
Scientific Research Applications
Synthesis and Chemical Reactions
Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate is a compound that has been explored in various synthetic pathways and reactions, contributing to the development of biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) detailed a synthesis route involving the reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products with potential for further biological activity exploration Moskalenko & Boev, 2012.
Crystal Structure Analysis
The crystal structure of related compounds demonstrates the potential of this compound in the study of molecular symmetry and conformation. Dong et al. (1999) reported on the mirror symmetry and chair conformation of a structurally similar compound, highlighting the relevance of such compounds in understanding molecular architecture Dong et al., 1999.
Supramolecular Arrangements
Graus et al. (2010) discussed the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including a tert-butyl variant. The study emphasized the influence of substituents on supramolecular arrangements, underscoring the compound's utility in crystal engineering and materials science Graus et al., 2010.
Conformational Analysis
In the realm of conformational analysis, Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, employing tert-butyl variants to mimic Pro-Leu and Gly-Leu dipeptides. This research provides insights into peptide structure and function, with implications for drug design and protein engineering Fernandez et al., 2002.
Organic Synthesis
The versatility of this compound and related compounds in organic synthesis is further highlighted by their application in the preparation of novel heterocyclic structures. For example, Meyers et al. (2009) described scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility in accessing chemical space complementary to traditional piperidine systems Meyers et al., 2009.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-16(2,3)24-15(23)20-11-9-17(10-12-20)18-14(22)21(19-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDHVOGCJMULOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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